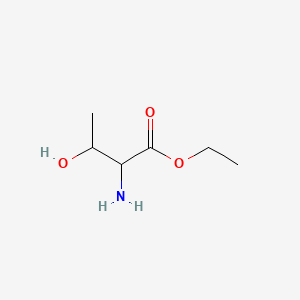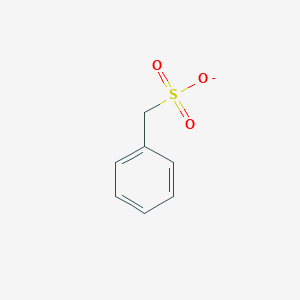
phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phenylmethanesulfonate is a chemical compound with significant importance in various scientific fields. It is known for its unique properties and applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of phenylmethanesulfonate involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes can be found in specialized chemical synthesis resources. Industrial production methods may vary, but they generally follow the principles of large-scale chemical manufacturing, ensuring high yield and purity.
Analyse Des Réactions Chimiques
phenylmethanesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific outcomes. Major products formed from these reactions depend on the reagents and conditions applied .
Applications De Recherche Scientifique
phenylmethanesulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it plays a role in biochemical assays and molecular biology experiments. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various chemical products.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
phenylmethanesulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar biological activities. The comparison can provide insights into the distinct properties and potential advantages of this compound .
Propriétés
Formule moléculaire |
C7H7O3S- |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
phenylmethanesulfonate |
InChI |
InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10)/p-1 |
Clé InChI |
NIXKBAZVOQAHGC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
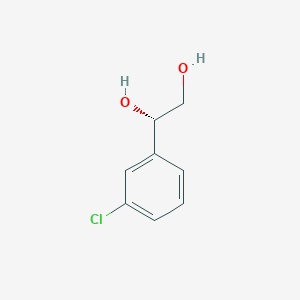
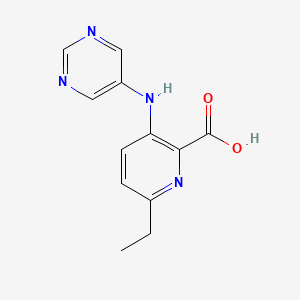
![(+/-) 6,7,8,9-Tetrahydropyrido[1,2-alpha]indol-7-amine](/img/structure/B8461434.png)
![6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8461440.png)
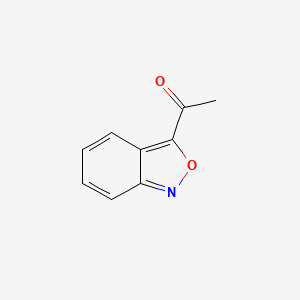
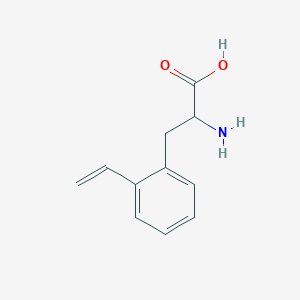
![1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-chlorophenyl]ethanone](/img/structure/B8461458.png)
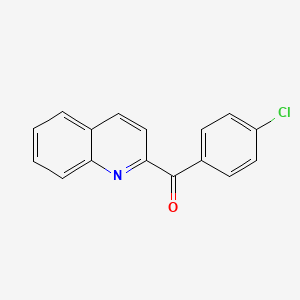
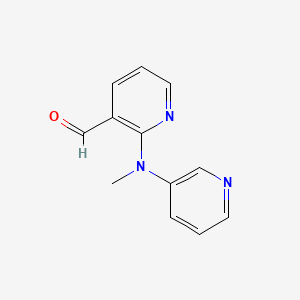
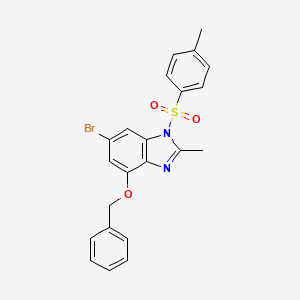
![4-[(2-Amino-6-methylphenyl)amino]-1-ethoxycarbonylpiperidine](/img/structure/B8461491.png)
![1h-Indole-2-carboxylic acid,1-[4-[[[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]-](/img/structure/B8461496.png)

